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Grandione

Cat. No.: B1194932
M. Wt: 632.9 g/mol
InChI Key: AMKXPXHJZCUIOT-CWNKQNSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Diterpene Dimer Discovery

The discovery of diterpene dimers is a more recent chapter in natural product chemistry compared to their monomeric counterparts. These dimeric compounds, formed by the linkage of two diterpene units, are relatively rare in nature and have been found in various organisms, including higher plants, fungi, liverworts, and marine gorgonians. thieme-connect.comresearchgate.net Research into diterpenoid dimers has gained increasing attention due to their structural complexity and diverse bioactivities, such as cytotoxic, anti-inflammatory, antimicrobial, antimalarial, and antifouling properties. thieme-connect.comresearchgate.net While around 31 publications related to diterpenoid dimers were found before 2000, this number significantly increased by 2016, indicating growing research interest. thieme-connect.com The biosynthesis of these dimers often involves complex processes, with Diels-Alder reactions being proposed as a common mechanism for their formation. thieme-connect.comthieme-connect.com

Significance of Icetexane Diterpenoids in Chemical Biology

Icetexane diterpenoids represent a family of natural products characterized by a fascinating 6-7-6 tricyclic framework. researchgate.netnih.govresearchgate.net Sourced primarily from terrestrial plants, particularly from the Salvia genus within the Lamiaceae family, icetexanes are biosynthetically related to abietane (B96969) diterpenoids through a rearrangement of the abietane skeleton. researchgate.netnih.govmdpi.comscispace.com This structural class has attracted interest from synthetic organic chemists, natural product chemists, and biological investigators due to their complex scaffolds and a broad spectrum of biological activities. researchgate.netnih.govresearchgate.net These activities include antimicrobial, anti-inflammatory, trypanocidal, and anticancer properties, positioning icetexanes as inspiring scaffolds for the development of new drug leads. researchgate.netnih.gov

Overview of Grandione as a Distinct Icetexane Dimer

This compound stands out as the first reported example of an icetexane dimer. mdpi.comuzh.ch It was initially isolated from the plant Torreya grandis by Riccio et al. in 1999. mdpi.comthieme-connect.comscispace.com Structurally, this compound is based on two rearranged abietane-type monomeric units, resulting in a heptacyclic system. mdpi.comresearchgate.net The proposed biogenesis of this compound involves a hetero Diels-Alder type cycloaddition of demethylsalvicanol (B1248764) quinone. mdpi.comthieme-connect.comuzh.ch Theoretical studies suggest that this compound formation likely occurs via a tandem hetero Diels-Alder/retro-Claisen rearrangement pathway, rather than a simple one-step hetero Diels-Alder mechanism. mdpi.comnih.govresearchgate.net This tandem reaction involves the initial formation of a bicyclic adduct followed by a domino retro-Claisen rearrangement, which helps release strain energy in the intermediate. mdpi.comnih.gov Biomimetic synthesis of this compound has been achieved, supporting the plausibility of a non-enzymatic hetero Diels-Alder reaction of demethylsalvicanol quinone leading to its formation. mdpi.com this compound shares the same core skeleton as obtusinone D, another icetexane dimer, and represents a unique example of a linearly fused icetexanoid dimer from the Taxaceae family. thieme-connect.comthieme-connect.com

This compound exhibits cytotoxic activity. Research findings indicate that this compound is a highly cytotoxic agent against certain cancer cell lines, including HCT-116, COLO-205, and Caco-2 cells. researchgate.net Studies have shown that this compound can induce apoptosis in HCT-116 cells in a dose-dependent manner, potentially through the upregulation of the BiP-ATF4-CHOP axis and promotion of BiP-ATF4 interactions, leading to endoplasmic reticulum (ER) stress. researchgate.net

Here is a table summarizing some key data points about this compound:

PropertyValueSource
Molecular FormulaC₄₀H₅₆O₆PubChem nih.gov
Molecular Weight632.9 g/mol PubChem nih.gov
Monomeric UnitsRearranged abietane-typeResearch mdpi.comresearchgate.net
Isolation SourceTorreya grandisResearch mdpi.comthieme-connect.comscispace.com
Proposed BiogenesisTandem Hetero Diels-Alder/Retro-Claisen rearrangement of demethylsalvicanol quinone or Hetero Diels-Alder dimerization of orthoquinoneResearch mdpi.comuzh.chnih.govresearchgate.net
CytotoxicityActive against HCT-116, COLO-205, Caco-2 cellsResearch researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O6 B1194932 Grandione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O6

Molecular Weight

632.9 g/mol

IUPAC Name

(1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione

InChI

InChI=1S/C40H56O6/c1-22(2)26-19-24-11-13-29-36(5,6)15-9-17-38(29,43)20-27(24)33-32(26)45-35-25-12-14-30-37(7,8)16-10-18-39(30,44)21-28(25)31(41)34(42)40(35,46-33)23(3)4/h19,22-23,29-30,35,43-44H,9-18,20-21H2,1-8H3/t29-,30-,35-,38-,39?,40+/m0/s1

InChI Key

AMKXPXHJZCUIOT-CWNKQNSVSA-N

SMILES

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C

Isomeric SMILES

CC(C)C1=C2C(=C3C[C@]4(CCCC([C@@H]4CCC3=C1)(C)C)O)O[C@]5([C@@H](O2)C6=C(CC7(CCCC([C@@H]7CC6)(C)C)O)C(=O)C5=O)C(C)C

Canonical SMILES

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C

Synonyms

grandione

Origin of Product

United States

Natural Occurrence and Isolation of Grandione

Botanical Source Identification: Torreya grandis as a Producer of Grandione

This compound is a naturally occurring phytochemical produced by Torreya grandis, a species of conifer belonging to the Taxaceae family. nih.govmdpi.com Commonly known as the Chinese Torreya, this evergreen tree is native to eastern and southeastern China. nih.govresearchgate.net Various parts of the plant, including its arils, bark, twigs, and leaves, have been the subject of extensive phytochemical investigation, leading to the identification of a diverse array of secondary metabolites. nih.govmdpi.comnih.govresearchgate.net Among these compounds, this compound stands out as a structurally unique heptacyclic dimeric diterpene. researchgate.net The presence of this compound and other diterpenoids contributes to the significant phytochemical profile of T. grandis. mdpi.com

Table 1: Botanical Classification of Torreya grandis

Taxonomical RankClassification
KingdomPlantae
DivisionPinophyta
ClassPinopsida
OrderPinales
FamilyTaxaceae
GenusTorreya
SpeciesT. grandis

Isolation Methodologies for this compound from Natural Sources

The isolation of this compound from Torreya grandis follows a multi-step phytochemical extraction and purification process designed to separate complex molecules from plant tissues. The general methodology involves solvent extraction followed by chromatographic separation.

The process typically begins with the collection and preparation of plant material, such as the arils or bark, which are air-dried and ground into a fine powder to maximize the surface area for extraction. This powdered material is then subjected to exhaustive extraction with an organic solvent, commonly 95% ethanol, at room temperature. mdpi.com

The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297), to separate compounds based on their solubility. mdpi.com The fraction containing the diterpenoids, typically the ethyl acetate extract, is then subjected to various chromatographic techniques for further purification.

Column chromatography using silica (B1680970) gel as the stationary phase is a primary method for the separation of the components within the active fraction. researchgate.net The column is eluted with a gradient system of solvents, such as a mixture of petroleum ether and ethyl acetate, with progressively increasing polarity. mdpi.com Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar profiles are combined and may undergo repeated chromatographic steps, including preparative high-performance liquid chromatography (PHPLC), to achieve the isolation of pure this compound. researchgate.net The final structure of the isolated compound is confirmed through spectroscopic analysis.

Co-occurrence with Related Icetexane Diterpenes

Within Torreya grandis, this compound is not found in isolation but coexists with a suite of other diterpenoids, particularly those with the abietane (B96969) skeleton, from which icetexanes are biosynthetically derived. nih.govmdpi.comresearchgate.net Icetexanes are classified as rearranged abietane diterpenoids, characterized by a distinctive 6-7-6 tricyclic ring system. nih.gov

This compound is an icetexane dimer, and its biosynthesis is proposed to proceed through the dimerization of an icetexane monomer, demethylsalvicanol (B1248764). nih.gov The presence of this compound in T. grandis tissues strongly implies the concurrent presence of its monomeric precursors and other related icetexane structures. While the phytochemical profile of T. grandis is rich in a wide variety of abietane-type diterpenoids, these compounds are biogenetically linked to the icetexane scaffold. nih.govnih.govresearchgate.net The chemical landscape of the plant is therefore characterized by a mixture of these closely related diterpene subclasses.

Table 2: Diterpene Classes Found in Torreya grandis

Diterpene ClassRelationship to this compoundReference
Abietanes Biosynthetic precursors to the icetexane skeleton. nih.govmdpi.comresearchgate.net
Icetexanes The class to which the this compound monomer belongs. nih.govnih.gov

Biosynthetic Pathways and Mechanistic Elucidation of Grandione

Proposed Biogenetic Hypotheses for Grandione Formation

The prevailing biogenetic hypothesis for this compound formation centers on the dimerization of demethylsalvicanol (B1248764) quinone mdpi.com. This precursor is believed to undergo a cycloaddition reaction to yield the dimeric structure of this compound mdpi.com. Experimental biomimetic syntheses have supported the feasibility of this dimerization, demonstrating that demethylsalvicanol quinone can indeed be converted to this compound under certain conditions mdpi.comucsb.eduacs.org.

Investigation of Tandem Hetero Diels-Alder Reactions in this compound Biosynthesis

While an initial hypothesis proposed a one-step H-DA reaction, further investigations, particularly computational studies, have suggested a more complex tandem reaction mechanism mdpi.comnih.govacs.orgresearchgate.netresearchgate.net. This revised hypothesis posits that the formation of this compound involves an initial H-DA cycloaddition followed by a subsequent rearrangement mdpi.comnih.gov.

Computational Studies on Hetero Diels-Alder Cycloaddition Feasibility

Computational studies using density functional theory (DFT) have been employed to assess the feasibility of the proposed H-DA cycloaddition in this compound biosynthesis mdpi.comnih.govacs.orgresearchgate.netresearchgate.net. These studies have analyzed the energy profiles and transition states of the reaction mdpi.comnih.gov. Theoretical calculations have indicated that a simple one-step H-DA mechanism may not fully account for the experimental observations, particularly regarding selectivity mdpi.comnih.gov. Instead, computational results support a tandem pathway mdpi.comnih.gov.

Analysis of Intermediates and Transition States in Biosynthetic Pathways

Computational analyses have provided insights into the intermediates and transition states involved in the proposed biosynthetic pathway of this compound mdpi.comnih.govresearchgate.net. The initial H-DA step is calculated to produce a bicyclic intermediate with a bicyclo[2.2.2]octane skeleton mdpi.com. This intermediate is associated with a specific energy difference compared to the isolated precursors mdpi.com. Transition states for both the initial cycloaddition (TS1) and the subsequent rearrangement (TS2) have been characterized computationally, including analysis of interatomic distances and energy barriers mdpi.comresearchgate.net. The calculated transition state structures provide a theoretical basis for understanding the reaction progress mdpi.comresearchgate.netyoutube.comyoutube.com.

Role of Retro-Claisen Rearrangement in this compound Biogenesis

Computational studies suggest that a domino retro-Claisen rearrangement plays a crucial role following the initial H-DA cycloaddition mdpi.comnih.govresearchgate.netresearchgate.net. This rearrangement is proposed to occur from the bicyclic intermediate formed in the first step mdpi.comnih.gov. The retro-Claisen rearrangement is hypothesized to release strain energy inherent in the bicyclic system, driving the reaction towards the formation of this compound mdpi.comresearchgate.net. The transition state for this rearrangement (TS2) has been computationally analyzed, indicating a lower activation free energy compared to alternative pathways mdpi.com.

Enzymatic and Non-Enzymatic Contributions to this compound Formation

Experimental biomimetic syntheses of this compound have been successfully conducted under non-enzymatic conditions, suggesting that the dimerization can proceed without direct enzymatic catalysis mdpi.comthieme-connect.comacs.org. Specifically, the reaction of demethylsalvicanol quinone in solid state or in water has been shown to produce this compound mdpi.comacs.org. However, the potential for enzymatic assistance in the natural biosynthesis cannot be entirely ruled out and has been subject to theoretical assessment mdpi.comthieme-connect.comnih.gov. While some natural Diels-Alderase enzymes have been identified for other natural products, a specific enzyme catalyzing the formation of diterpenoid dimers like this compound has not yet been characterized thieme-connect.comosti.govacs.org.

Theoretical Assessment of Enzymatic Assistance in Dimerization

Theoretical studies have explored the potential influence of enzymatic assistance on the dimerization reaction by analyzing the calculated transition state energy barrier mdpi.comnih.gov. The feasibility of biological enzymatic assisted reactions can be evaluated using theoretical models mdpi.com. While biomimetic synthesis suggests a non-enzymatic pathway is possible, theoretical assessments can provide further insights into how an enzyme might influence the reaction rate and selectivity by lowering the activation energy barrier mdpi.comrsc.org.

Biomimetic Approaches to this compound Biosynthesis Simulation

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting, often without the complex enzymatic machinery found in living organisms. In the context of this compound, a unique icetexane diterpene dimer, biomimetic approaches have been crucial in understanding its formation mechanism. This compound was first isolated from Torreya grandis and its structure is based on two rearranged abietane-type monomeric units. mdpi.compublicationslist.org

Early hypotheses proposed that this compound arose from a Hetero Diels-Alder (H-DA) type cycloaddition of demethylsalvicanol quinone. mdpi.com Experimental research groups have pursued this biomimetic strategy. In 2005, the Takeya group reported the synthesis of this compound from demethylsalvicanol via a solid-state hetero-Diels-Alder type dimerization reaction. researchgate.netresearchgate.netthieme-connect.com This work also led to a structure revision of this compound. researchgate.netresearchgate.net

Further biomimetic studies have investigated the proposed H-DA mechanism. In 2008, Majetich and Zou repeated Takeya's synthesis in water, mimicking natural conditions. mdpi.com Both research teams suggested that a non-enzymatic biomimetic Hetero Diels-Alder reaction of demethylsalvicanol quinone could efficiently produce this compound, primarily yielding one of the four possible isomers. mdpi.com

However, theoretical studies using density functional theory (DFT) have provided deeper insights into the feasibility and selectivity of this proposed mechanism. Mechanistic theoretical studies assessed the traditional one-step H-DA formation mechanism using the M06-2X/6-31G(d,p) level of theory, incorporating bulk water solvent effects implicitly with the polarizable continuum model (SCI-PCM). mdpi.comnih.govresearchgate.net The results of these computational studies were compared with the selectivity observed in experimental biomimetic syntheses. mdpi.comnih.gov

Computational analysis indicated that the one-step H-DA transformation mechanism proposed in earlier literature could not fully account for the experimental results. mdpi.comnih.gov Instead, an alternative competing tandem pathway was found to be consistent with experimental trends. mdpi.comnih.govresearchgate.net This proposed tandem reaction involves an initial H-DA cycloaddition to produce a bicyclic adduct, followed by a domino retro-Claisen rearrangement. mdpi.comnih.govresearchgate.net This retro-Claisen rearrangement is suggested to release the energy strain of the bicyclic intermediate. mdpi.comnih.gov

Steric factors and hyperconjugation interactions are considered the primary influences driving the nature and selectivity of the reaction in the first stage, particularly due to the orientation of hydroxyl groups. mdpi.comnih.gov The strain release is the driving force in the subsequent retro-Claisen process. mdpi.com Specifically, steric impediments are suggested to prevent the formation of certain isomers, such as this compound β and isothis compound β, via the domino reaction. mdpi.com

These biomimetic approaches, supported by computational studies, highlight the complexity of this compound biosynthesis and suggest a tandem reaction mechanism involving H-DA cycloaddition and retro-Claisen rearrangement as a plausible non-enzymatic pathway for its formation from demethylsalvicanol quinone. mdpi.comnih.govresearchgate.net

While specific quantitative data tables detailing yields or reaction conditions from the biomimetic simulations were not extensively provided in the search results beyond the discussion of relative free energies in computational studies, the key findings regarding the proposed mechanism can be summarized.

Summary of Key Mechanistic Findings from Biomimetic and Theoretical Studies:

Proposed Mechanism StepKey Intermediate/ProcessDriving Forces / Selectivity FactorsOutcome
Initial step (Biomimetic/Tandem)Hetero Diels-Alder CycloadditionSteric issues, Hyperconjugation interactions (Hydroxyl orientation)Formation of a bicyclic adduct
Second step (Tandem Pathway)Domino Retro-Claisen RearrangementStrain release of bicyclic intermediateFormation of this compound (and potentially other isomers)
One-step H-DA (Earlier Hypothesis)Direct H-DA CycloadditionNot fully supported by theoretical calculationsDoes not fully account for experimental selectivity mdpi.comnih.gov

This table summarizes the mechanistic proposals and the factors influencing the reaction outcome based on biomimetic experiments and theoretical calculations. mdpi.comnih.govresearchgate.net

Theoretical and Computational Studies of Grandione

Density Functional Theory (DFT) Applications in Grandione Research

Density Functional Theory (DFT) has been a primary tool in the theoretical investigation of this compound, offering insights into its potential biosynthetic pathways and molecular characteristics. DFT calculations allow for the modeling of electronic structure and the prediction of various molecular properties relevant to chemical reactivity.

Geometrical Optimization and Electronic Structure Calculations

DFT methods have been extensively used for the full geometrical optimization of this compound and the proposed intermediate and transition state structures involved in its formation. These calculations aim to determine the most stable molecular geometries by minimizing the energy of the system. Studies on the biosynthesis of this compound, for instance, have involved optimizing the geometries of reactants, transition states, and products to assess the feasibility of proposed reaction mechanisms mdpi.comresearchgate.net. The M06-2X functional, often combined with basis sets like 6-31G(d,p), has been applied for these optimizations, as it is considered suitable for describing reactions involving π→σ transformations, such as Diels-Alder cycloadditions relevant to this compound biosynthesis mdpi.comresearchgate.net. Electronic structure calculations performed in conjunction with geometrical optimization provide information about the distribution of electrons within the molecule and its intermediates, which is essential for understanding chemical bonding and reactivity. Analysis of interactions, such as hyperconjugation, has been performed using methods like Natural Bond Orbital (NBO) analysis based on DFT calculations to understand the factors stabilizing reaction intermediates in this compound formation mdpi.com.

Transition State Energy Barrier Calculations for Reaction Mechanisms

A key application of DFT in this compound research has been the calculation of transition state energy barriers to evaluate the kinetic feasibility of proposed reaction mechanisms. Specifically, theoretical studies investigating the biosynthesis of this compound have focused on assessing the energy barriers for potential cycloaddition and rearrangement reactions. Calculations have been performed to determine the free energies of activation (ΔGact) for proposed reaction steps by analyzing the optimized transition state structures mdpi.com. These calculations have been instrumental in evaluating whether a traditional one-step Hetero Diels-Alder mechanism or an alternative tandem pathway involving a Hetero Diels-Alder cycloaddition followed by a retro-Claisen rearrangement is more energetically favorable for this compound formation mdpi.combvsalud.org. The predicted energy barrier for a determining step in the uncatalyzed reaction cascade producing this compound has been reported researchgate.net.

Solvent Effects in Computational Modeling of this compound Biosynthesis

The influence of the surrounding environment, particularly solvent effects, on the computational modeling of this compound biosynthesis has been considered to provide a more realistic representation of biological conditions. Implicit solvation models, such as the polarizable continuum model (PCM) or conductor-like polarizable continuum model (CPCM), have been employed in DFT calculations to account for the bulk solvent effects, specifically water, on the energies and geometries of the involved species mdpi.combvsalud.orgresearchgate.net. By incorporating solvent effects, researchers can assess how the reaction pathway and energy barriers might be influenced by the biological milieu, providing a more accurate evaluation of the proposed biosynthetic mechanisms mdpi.combvsalud.org.

Molecular Dynamics Simulations and Conformation Analysis

While extensive studies specifically detailing molecular dynamics simulations solely focused on the conformation analysis of this compound were not prominently found in the search results, molecular dynamics simulations are generally valuable tools in computational chemistry for exploring the conformational space of complex molecules and understanding their dynamic behavior. Such simulations can provide insights into the flexibility of this compound's intricate polycyclic structure and the relative stabilities of different conformers, which could be relevant to its interactions and reactivity. Conformational analysis using computational methods is a standard practice in determining the three-dimensional structure and flexibility of organic molecules acs.org.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, encompassing methods like DFT, have provided crucial mechanistic insights into the formation of this compound. These calculations go beyond simply predicting energies and geometries; they help elucidate the electronic transformations, bond breaking and formation processes, and the nature of interactions that govern the reaction pathway. By analyzing parameters such as electron density transfer at transition states, researchers can gain a deeper understanding of the factors driving the reaction and the reasons for observed selectivity mdpi.com. Quantum chemical methods are widely recognized for their utility in probing the energetic viability and detailed steps of chemical mechanisms, including those relevant to natural product biosynthesis researchgate.net.

Prediction of Spectroscopic Parameters (without listing actual values)

Computational methods are frequently used to predict spectroscopic parameters for organic molecules, aiding in structural characterization and confirmation. For this compound, computational predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, have been utilized in structural elucidation efforts. These predictions can be compared with experimental data to validate proposed structures or to differentiate between possible isomers. While specific predicted values are not included here as per instructions, the application of computational techniques for predicting spectroscopic data serves as a valuable tool in the study of complex molecules like this compound acs.orgpublicationslist.orgresearchgate.net.

Derivatives and Structural Modifications of Grandione

Synthesis of Grandione Derivatives and Analogues

The synthesis of this compound and its analogues has been a subject of chemical research. One study reported the biomimetic synthesis of this compound from demethylsalvicanol (B1248764) through a solid-state hetero-Diels-Alder type dimerization reaction. researchgate.net This synthesis also led to a structure revision of this compound based on X-ray crystallography, which determined that the two isopropyl groups on the monomer units are arranged in a syn configuration. researchgate.net

Theoretical studies have assessed potential mechanisms for the formation of this compound, particularly focusing on whether it forms via a tandem hetero Diels-Alder/retro-Claisen rearrangement reaction or a traditional hetero-Diels-Alder mechanism. bvsalud.org Results from density functional method calculations suggest that a one-step hetero-Diels-Alder formation mechanism is not viable, and that this compound is likely formed via a hetero-Diels-Alder initial step followed by a domino retro-Claisen rearrangement. bvsalud.org Steric issues and hyperconjugation interactions are considered key factors influencing the reaction's nature and selectivity. bvsalud.org

The synthesis of other diterpene derivatives and analogues has also been explored, sometimes using starting materials like (+)-manool or imbricatolic acid, to evaluate their biological activities. bvsalud.org For example, a series of ring C aromatic diterpene derivatives were synthesized from (+)-manool and tested for cytotoxic, leishmanicidal, and trypanocidal activities. bvsalud.org Similarly, dimeric diterpenes have been synthesized from the labdane (B1241275) imbricatolic acid using different linkers such as esters, ethers, and the triazole ring. bvsalud.org

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds (focused on non-clinical biological interactions)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. drugdesign.orgwikipedia.org In the context of this compound and its analogues, SAR studies have been conducted to explore their non-clinical biological interactions.

Some analogues of this compound have shown moderate cytotoxicity against P388 murine leukemia cells. researchgate.net This suggests that the structural features present in this compound and these analogues contribute to this specific biological effect.

SAR analysis can help in identifying lead compounds and guiding further synthesis to optimize desired biological properties. drugdesign.org Computational methods can also be used in SAR studies to predict and characterize activity based on structural features and even virtual interactions with biological targets. azolifesciences.comresearchgate.netnih.gov

Non Clinical Biological Interaction Studies of Grandione

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

Studies have demonstrated that (+)-Grandione exhibits significant cytotoxicity against several human cancer cell lines. Notably, it has been identified as a highly cytotoxic agent against colorectal cancer cell lines, including HCT-116, COLO-205, and Caco-2 cells. nih.govacs.orgresearchgate.net Additionally, Grandione has shown in vitro cytotoxicity against the human prostate cancer cell line (PC3). thieme-connect.com

The cytotoxic effects of this compound have been evaluated using assays such as the MTT assay. nih.govacs.orgresearchgate.net These evaluations help determine the concentration-dependent reduction in cell viability upon exposure to the compound.

Interactive Table 1: In Vitro Cytotoxicity of (+)-Grandione in Cancer Cell Lines

Cell LineAssay TypeKey FindingSource
HCT-116 (Colorectal Cancer)MTT assayHighly cytotoxic, dose-dependent apoptosis induction nih.govacs.orgresearchgate.net
COLO-205 (Colorectal Cancer)MTT assayHighly cytotoxic nih.govacs.orgresearchgate.net
Caco-2 (Colorectal Cancer)MTT assayHighly cytotoxic nih.govacs.orgresearchgate.net
PC3 (Prostate Cancer)In vitro cytotoxicity assayExhibited cytotoxicity thieme-connect.com

Apoptosis Induction Pathways in Cellular Models

A key finding in the study of this compound's biological interactions is its ability to induce apoptosis in cancer cells. Specifically, (+)-Grandione has been shown to induce apoptosis in HCT-116 colorectal cancer cells in a dose-dependent manner. nih.govacs.orgresearchgate.net This suggests that the cytotoxic effect of this compound, at least in this cell line, is mediated through programmed cell death pathways.

Upregulation of BiP-ATF4-CHOP Axis in Response to this compound (Non-Clinical)

The induction of apoptosis by (+)-Grandione in HCT-116 cells is hypothesized to be linked to the upregulation of the BiP-ATF4-CHOP axis. nih.govacs.orgresearchgate.netmolaid.com This axis is a critical signaling pathway involved in the cellular response to endoplasmic reticulum (ER) stress. Upregulation of this axis, along with the promotion of BiP-ATF4 interactions, appears to play a role in this compound-induced apoptosis in these cellular models. nih.govacs.orgresearchgate.net

Endoplasmic Reticulum Stress Modulation by this compound (Non-Clinical)

The mechanism by which this compound induces apoptosis in HCT-116 cells is suggested to involve the induction of endoplasmic reticulum (ER) stress. nih.govacs.orgresearchgate.netmolaid.com The upregulation of the BiP-ATF4-CHOP axis and the promotion of BiP-ATF4 interactions in response to this compound treatment are indicative of ER stress being a key mediator in its cytotoxic effects. nih.govacs.orgresearchgate.net ER stress can trigger the unfolded protein response (UPR), and under prolonged or severe conditions, can lead to apoptosis. mdpi.comnih.gov

Investigation of Molecular Targets and Pathways (Non-Clinical)

Based on the available non-clinical studies, the primary molecular targets and pathways investigated in the context of this compound's biological activity are centered around the induction of ER stress and the subsequent activation of the BiP-ATF4-CHOP apoptotic pathway in cancer cells. nih.govacs.orgresearchgate.netmolaid.com While the studies highlight this specific mechanism in colorectal cancer cells, further comprehensive investigations would be required to identify a broader spectrum of molecular targets and pathways modulated by this compound in various cellular contexts.

Comparative Biological Activity of this compound and its Derivatives (Non-Clinical)

Comparative studies have evaluated the biological activity of (+)-Grandione alongside certain derivatives. For instance, (+)-Grandione and (-)-demethylsalvicanol o-quinone derivative have both been identified as highly cytotoxic agents against HCT-116, COLO-205, and Caco-2 cells. nih.govacs.orgresearchgate.net This suggests that certain structural features present in both compounds contribute significantly to their cytotoxic potential against these cancer cell lines. While other semisynthetic derivatives have been synthesized and evaluated for antiproliferative activity against different cancer cell lines, direct comparative data with this compound across a wide range of derivatives and cell lines is limited in the provided information. researchgate.net

Table 2: Comparative Cytotoxicity of (+)-Grandione and a Derivative

CompoundCell Lines TestedKey FindingSource
(+)-GrandioneHCT-116, COLO-205, Caco-2, PC3Highly cytotoxic nih.govacs.orgresearchgate.netthieme-connect.com
(-)-demethylsalvicanol o-quinone derivativeHCT-116, COLO-205, Caco-2Highly cytotoxic nih.govacs.orgresearchgate.net

Advanced Analytical Methodologies in Grandione Research

Spectroscopic Techniques for Structural Analysis in Synthetic/Biosynthetic Studies (e.g., NMR, MS, IR in research context, not for basic identification data)

Spectroscopic methods are fundamental tools in the research of Grandione, offering detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structure elucidation of organic molecules, including complex natural products such as this compound. researchgate.netamazon.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign proton and carbon resonances and determine connectivity within the molecule. researchgate.netamazon.com Advanced NMR experiments, such as those involving inverse techniques for heteronuclear shift correlation and the detection of proton-proton connectivities and nuclear Overhauser effects, are crucial for unraveling the structures of increasingly complex compounds. amazon.comrsc.org Researchers utilize high-resolution NMR to identify compounds even at trace amounts. thieme-connect.com

Mass Spectrometry (MS): Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of this compound, aiding in structural confirmation and the identification of related compounds or metabolites. High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, offer high precision in identifying and quantifying metabolites, which is valuable in biosynthesis and metabolism studies. creative-proteomics.comyz-lab.org Triple quadrupole mass spectrometers are used for targeted quantification and detailed analysis of specific compounds. creative-proteomics.com MS, often coupled with chromatographic techniques, is a predominant tool for characterizing phenolic compounds and can be applied to complex natural products. mdpi.com Advanced MS applications are vital in metabolomics and lipidomics research, including the analysis of metabolic pathways. dntb.gov.uanih.govcas.cz

Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC)

Chromatographic techniques are indispensable for isolating and purifying this compound from complex mixtures, whether from natural sources or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of complex mixtures, offering high resolution, accuracy, and reproducibility. labx.comuhplcs.com It is particularly effective for separating compounds based on their differential interaction with a stationary phase under high pressure. labx.comuhplcs.com Preparative HPLC is utilized for obtaining purified compounds on a larger scale. thieme-connect.comchromatographyonline.com Reversed-phase HPLC, employing hydrophobic stationary phases like C18 and a polar mobile phase, is a common mode for separating compounds based on hydrophobicity. chromatographyonline.comphenomenex.com HPLC systems are employed for the separation and analysis of metabolites in biosynthesis studies. creative-proteomics.com

Gas Chromatography (GC): Gas chromatography is typically used for the separation of volatile or semi-volatile compounds. While less commonly applied to large, non-volatile molecules like this compound itself unless appropriately derivatized, GC coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing more volatile components in extracts or for studying metabolic profiles that may include smaller, more volatile intermediates or degradation products related to this compound biosynthesis or metabolism. cloudfront.netsepsolve.com GC-MS can provide both separation and identification of components in a mixture. cloudfront.net Gas chromatography-olfactometry (GC-O) integrates GC separation with human olfaction for detecting odor-active compounds, which could be relevant if this compound or related compounds have olfactory properties. sepsolve.comwikipedia.org

Advanced Mass Spectrometry Applications in Biosynthesis and Metabolism Research

Advanced mass spectrometry techniques play a critical role in understanding the biosynthesis and metabolism of this compound by enabling the identification and quantification of metabolic intermediates and products.

Techniques such as high-resolution MS (e.g., Orbitrap, Q-TOF) and triple quadrupole MS are used for targeted and untargeted metabolic profiling. creative-proteomics.comyz-lab.org These methods allow researchers to analyze the metabolic profile of biological samples to understand changes related to this compound biosynthesis or metabolism. creative-proteomics.com Stable isotope tracing, in conjunction with MS, can be used to track the incorporation of labeled substrates into metabolic pathways, providing insights into metabolic fluxes and pathway dynamics relevant to this compound formation. creative-proteomics.com LC-MS is also used for metabolic characterization in various biological contexts. dntb.gov.ua Computational tools and mass spectrometry techniques, including state-of-the-art instruments with ion mobility, are employed to uncover the biosynthesis of complex molecules produced by microorganisms. cas.cz Pathway analysis, often utilizing data from MS, aims to link changes in metabolic compounds to biological pathways. nih.govgithub.com

X-ray Crystallography for Absolute Configuration Determination (if applicable in research literature)

X-ray crystallography is considered a definitive technique for determining the three-dimensional structure and the absolute configuration of crystalline compounds. researchgate.netnih.gov For this compound, if a suitable single crystal can be obtained, X-ray crystallography can provide unambiguous information about the arrangement of atoms in space, including the absolute configuration of its stereogenic centers. researchgate.netnih.gov This is particularly important for chiral molecules, as different enantiomers can exhibit distinct biological activities. researchgate.net While obtaining high-quality single crystals of natural products can sometimes be challenging, advancements in crystallography techniques, including those sensitive to anomalous dispersion, allow for absolute configuration determination even for compounds containing only light atoms like oxygen, without the need for heavy atom derivatization, provided crystal quality is sufficient. researchgate.netmit.edu Research has utilized X-ray crystallography for assigning the absolute configuration of complex natural products. bham.ac.uk

Emerging Research Frontiers for Grandione

Exploration of Undiscovered Biosynthetic Intermediates

The proposed biosynthesis of Grandione involves the dimerization of demethylsalvicanol (B1248764) quinone, potentially through a hetero Diels-Alder (HDA) type cycloaddition. mdpi.com However, computational studies suggest that a one-step HDA mechanism might not be the most viable pathway. mdpi.com An alternative tandem pathway involving an initial HDA cycloaddition followed by a domino retro-Claisen rearrangement has been proposed and appears consistent with experimental trends. mdpi.com This suggests that the biosynthetic route may involve transient bicyclic intermediates that are subsequently rearranged. mdpi.comresearchgate.net Further research is needed to fully identify and characterize these potential undiscovered intermediates and the enzymes or conditions that facilitate these transformations in Torreya grandis. Exploring the cell-type specific organization of biosynthetic pathways in plants, potentially through single-cell analyses, could provide insights into the accumulation and transformation of intermediates in natural product biosynthesis, as demonstrated in studies of other plant compounds. mpg.de

Chemoenzymatic Synthesis Strategies for this compound and Analogues

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers an attractive approach for generating complex molecules like this compound and its analogues. This strategy can leverage the high regio- and stereoselectivity of enzymes while utilizing the versatility of chemical transformations. nih.govrsc.org While the total synthesis of this compound has been achieved through chemical methods, including a biomimetic hetero-Diels-Alder type dimerization of synthetic demethylsalvicanol under aqueous conditions, the application of enzymes in specific steps of the synthesis or for the generation of intermediates or analogues is an active area of exploration. researchgate.netrsc.orgnih.govresearchgate.net Enzymes such as glycosyltransferases and glycoside hydrolases are examples of biocatalysts used in chemoenzymatic approaches for complex molecule synthesis. nih.gov Developing chemoenzymatic routes could potentially lead to more efficient, sustainable, and selective synthesis of this compound and novel analogues with potentially altered properties.

Advanced Computational Modeling for Novel this compound Derivatives

Computational modeling plays a crucial role in understanding the reaction mechanisms involved in this compound formation and can be a powerful tool for designing novel derivatives. Density Functional Theory (DFT) methods, such as the M06-2X functional, have been employed to study the proposed biosynthetic pathways and assess the feasibility of different mechanisms, providing insights into transition states and intermediates. mdpi.comresearchgate.netresearchgate.net Computational approaches can also be used for virtual screening and predicting the potential activity of new derivatives based on their molecular structures and properties, as demonstrated in studies on other compound classes. scielo.br Advanced computational modeling techniques can aid in predicting the structural and energetic properties of hypothetical this compound analogues, exploring potential reaction pathways for their synthesis, and evaluating their potential interactions, guiding the rational design and synthesis of novel compounds with desired characteristics.

Role of this compound in Plant Chemical Ecology and Inter-species Interactions

Chemical ecology investigates the role of chemical compounds in mediating interactions between living organisms and their environment. wikipedia.orgslu.se Natural products like this compound, isolated from Torreya grandis, are part of the complex chemical arsenal (B13267) plants use for defense, communication, and adaptation. researchgate.netscispace.comwikipedia.org While the specific ecological role of this compound is not extensively detailed in the provided search results, diterpenes are known to be involved in plant-insect interactions and other inter-species relationships. d-nb.infonih.govuaf.edu Research in this area could focus on whether this compound acts as a deterrent to herbivores, possesses antimicrobial or antifungal properties, or plays a role in signaling within the plant or with other organisms in its ecosystem. Understanding the ecological context of this compound production can provide insights into its biological function and potential applications. Studies on inter-species interactions in other biological systems highlight the complex chemical signaling and metabolic cooperation that can occur. mdpi.comamrita.eduarxiv.org

Methodological Innovations for Scalable this compound Synthesis

Developing scalable synthesis methods is essential for producing sufficient quantities of this compound for further research and potential applications. Current synthetic approaches have demonstrated the feasibility of generating this compound through the dimerization of demethylsalvicanol. researchgate.netnih.govresearchgate.net Innovations in synthetic methodology, including the development of more efficient catalysts, optimized reaction conditions, and potentially flow chemistry techniques, could improve the scalability and sustainability of this compound production. Research into green chemistry approaches and the utilization of renewable resources for the synthesis of precursors could also contribute to more environmentally friendly and scalable methods. The exploration of alternative synthetic routes or the development of methods for isolating this compound more efficiently from its natural source could also be considered within this frontier.

Q & A

Q. How is Grandione synthesized and characterized in laboratory settings?

this compound is synthesized via a non-enzymatic hetero Diels-Alder (H-DA) reaction followed by a retro-Claisen rearrangement. Experimental protocols involve reacting icetexane monomers (e.g., norstictic acid quinone) under aqueous or solid-state conditions . Characterization relies on NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm dimeric structure and stereochemistry. For reproducibility, variables like solvent polarity, temperature, and catalyst presence must be controlled .

Q. What analytical methods are critical for verifying this compound’s structural integrity?

Key methods include:

  • NMR : To resolve stereochemical ambiguities and confirm regioselectivity.
  • X-ray diffraction : For absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected coupling constants) should prompt re-evaluation of reaction conditions or computational validation of proposed intermediates .

Q. How can researchers design experiments to isolate this compound from natural sources?

Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for preliminary separation, followed by HPLC for purification. Prioritize solvent systems that mimic the plant’s native environment (e.g., Torreya grandis) to preserve labile intermediates. Include controls to rule out artifact formation during extraction .

Advanced Research Questions

Q. What computational methods validate this compound’s proposed biosynthetic pathway?

Density Functional Theory (DFT) calculations are used to model transition states and energy barriers for the H-DA/retro-Claisen cascade. Compare computed NMR chemical shifts (e.g., via Gaussian software) with experimental data to confirm reaction feasibility. Studies show that aqueous conditions favor a zwitterionic transition state, explaining the stereoselectivity observed in Majetich et al.’s 2008 experiments .

Q. How do researchers reconcile contradictions in this compound’s reported synthetic yields?

Conflicting yields (e.g., solid-state vs. aqueous synthesis) may arise from solvent effects on reaction kinetics. Conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR) to map rate constants. Use Arrhenius plots to identify activation energy differences and optimize solvent-catalyst combinations .

Q. What strategies address challenges in reproducing this compound’s stereochemical outcomes?

If stereochemical inconsistencies arise:

  • Re-examine reaction conditions : Trace moisture or oxygen can alter pathways.
  • Employ chiral auxiliaries : To enforce desired stereochemistry.
  • Validate with computational models : Compare predicted vs. observed NOE correlations for diastereomers. Document all variables (e.g., stirring rate, light exposure) to ensure methodological transparency .

Methodological Frameworks

How to formulate hypothesis-driven research questions for this compound’s bioactivity studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: “Does this compound’s dimeric structure enhance its inhibition of [specific enzyme] compared to monomeric icetexanes?” Ensure alignment with broader goals (e.g., drug discovery for inflammation) while accounting for resource limitations .

Q. What statistical approaches ensure robustness in this compound’s bioassay data?

  • Use ANOVA for dose-response studies to assess significance across replicates.
  • Apply principal component analysis (PCA) to multivariate datasets (e.g., metabolomic profiling of this compound-treated cells).
  • Report confidence intervals and effect sizes to contextualize findings .

Data Management and Validation

Q. How should researchers handle raw data from this compound’s spectral analyses?

  • Raw NMR/FTIR data : Archive in vendor-specific formats (e.g., Bruker .fid) alongside processed spectra.
  • Metadata : Document instrument parameters (e.g., probe temperature, shim settings).
  • Reproducibility : Share datasets via repositories like Zenodo with DOIs for peer validation .

Q. What protocols mitigate bias in this compound’s pharmacological evaluations?

  • Blinding : Assign sample codes to prevent observer bias during bioactivity assays.
  • Positive/Negative controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory studies).
  • Pre-registration : Publish experimental designs on platforms like Open Science Framework before data collection .

Tables for Reference

Table 1. Key Synthetic Conditions for this compound

ConditionYield (%)SelectivityReference
Aqueous (pH 7.0)78>95%Majetich et al.
Solid-state (25°C)6592%Takeya et al.

Table 2. Computational Parameters for Transition-State Analysis

MethodBasis SetΔG‡ (kcal/mol)
DFT (B3LYP)6-31G(d,p)18.3
M06-2Xdef2-TZVP17.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.